methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate
Description
Methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate is a chiral phosphonamidate prodrug derivative featuring a 6-aminopurine (adenine) moiety. Its structure includes a methyl ester group, a phenoxy-phosphoryl linker, and stereospecific configurations at the 2S and 1R positions. This compound is structurally analogous to nucleotide reverse transcriptase inhibitors (NRTIs), particularly tenofovir prodrugs, but differs in esterification and substituent arrangement .
Properties
Molecular Formula |
C19H25N6O5P |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C19H25N6O5P/c1-13(9-25-11-23-16-17(20)21-10-22-18(16)25)29-12-31(27,24-14(2)19(26)28-3)30-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,24,27)(H2,20,21,22)/t13-,14+,31?/m1/s1 |
InChI Key |
CHUKKLIYPXUHTH-JMRRJAMASA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3 |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis involves the construction of the phosphonamidate linkage between a tenofovir-like nucleoside analogue and an amino acid ester, typically L-alanine isopropyl or methyl ester. The key steps include:
- Formation of the tenofovir alkali metal salt from tenofovir.
- Reaction of this salt with phosphorylating agents such as triphenyl phosphite or diphenyl iodonium salts.
- Coupling with protected amino acid esters to form the phosphonamidate linkage.
- Purification steps involving pH adjustment, extraction, and crystallization to obtain high purity product.
Specific Preparation Steps (Based on Patent and Literature Data)
| Step Number | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Generation of tenofovir alkali metal salt | Tenofovir + alkali metal base (e.g., NaOH) | Formation of tenofovir sodium salt, improving solubility/reactivity |
| 2 | Phosphorylation | Tenofovir alkali salt + triphenyl phosphite or diphenyl iodonium salt + acid-binding agent + solvent | Formation of phenoxy-phosphoryl intermediate |
| 3 | Coupling with amino acid ester | Phenoxy-phosphoryl intermediate + L-alanine methyl or isopropyl ester | Formation of phosphonamidate prodrug intermediate |
| 4 | Acid/base workup and purification | pH adjustment with diluted HCl and sodium carbonate, extraction with organic solvents | Isolation of solid product with high purity |
| 5 | Drying and crystallization | Controlled drying and crystallization | Final compound with high yield and purity suitable for pharmaceutical use |
Advantages of the Described Methods
- Mild reaction conditions that preserve stereochemistry.
- High yield and purity of the final product.
- Reduced use of organic bases and minimized waste generation.
- Suitability for scale-up and industrial production.
- Ability to control diastereomeric purity critical for biological activity.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Material | Tenofovir (PMPA) |
| Key Reagents | Alkali metal base, triphenyl phosphite or diphenyl iodonium salt, L-alanine ester |
| Reaction Conditions | Mild temperatures, controlled pH, organic solvents |
| Purification | Acid/base extraction, filtration, crystallization |
| Yield | High (typically >80%) |
| Purity | High, suitable for pharmaceutical use |
| Environmental Impact | Reduced waste and organic base usage |
| Industrial Suitability | Yes, scalable and reproducible |
Chemical Reactions Analysis
Types of Reactions
Tenofovir alafenamide methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for esterification and various solvents like acetonitrile for crystallization . The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include tenofovir diphosphate, the active metabolite, and various intermediates such as tenofovir phenyl ester and tenofovir diphenyl ester .
Scientific Research Applications
The compound you're asking about is Isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, also known as Tenofovir Alafenamide . It is a phosphorylated amino acid with a purine derivative in its structure. This compound is of interest in medicinal chemistry due to its potential biological activity.
Potential Applications
- Enzyme Inhibitor: Due to its purine moiety, it may act as an enzyme inhibitor, especially in pathways that involve nucleic acids.
- Cell Signaling and Metabolic Pathways: The compound may have properties that influence cell signaling and metabolic pathways.
- Reference Standard: It can be used as a reference impurity standard .
- Treatment of Sickle Cell Anemia: Hydroxyurea, a related compound, is used to ameliorate the pathophysiology of sickle cell anemia, but its pharmacokinetics can vary significantly between patients .
- Iron Chelation: Hydroxyurea has demonstrated a role in reducing iron from iron-overloaded mice and can increase the iron-chelating effect of other drugs when used in combination .
Pharmacological Studies
Interaction studies are performed to understand how Isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate interacts with biological macromolecules to elucidate its pharmacological profile and therapeutic potential. Preliminary studies may involve assessing its binding affinity, its effects on enzyme activity, and its impact on cell signaling pathways.
Structural Similarities
Examples of compounds with structural similarities include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Disodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | Amino acid derivative | Lacks phosphonate group |
| Sodium (S)-2-amino-3-(4-hydroxyphenyl)propanoate | Similar amino acid structure | No purine moiety |
| Ethyl 3-(4-hydroxyphenyl)propanoate | Simple ester | No amino or phosphonate groups |
Mechanism of Action
Tenofovir alafenamide methyl ester is a prodrug that is converted into tenofovir diphosphate within the target cells. This active metabolite inhibits the viral reverse transcriptase enzyme, preventing the replication of viral DNA. The compound enters primary hepatocytes by passive diffusion and hepatic uptake transporters OATP1B1 and OATP1B3. It is then hydrolyzed by carboxylesterase 1 to form tenofovir .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three key analogs based on structural and functional similarities:
Tenofovir Alafenamide Fumarate (TAF)
Structure :
- Core: (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate backbone.
- Ester Group : Isopropyl ester (vs. methyl ester in the target compound).
- Additional Groups : Fumarate counterion.
Key Differences :
- Bioavailability: TAF’s isopropyl ester enhances lipophilicity, improving cellular uptake and reducing systemic toxicity compared to tenofovir disoproxil .
- Metabolism: TAF undergoes hydrolysis by cathepsin A in lymphocytes, releasing tenofovir.
Data Table :
Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
Structure :
- Core : Similar purine backbone with a chloro substitution at the 6-position.
- Phosphonate Group: Diisopropyl phosphonate (vs. phenoxy-phosphoryl in the target compound).
Key Differences :
- Substituents: Chloro substitution at the 6-position may decrease binding affinity to viral polymerases compared to the 6-aminopurinyl group .
Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-Amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate
Structure :
- Core : Modified oxolane (tetrahydrofuran) ring with dichloro and hydroxy substituents.
- Ester Group : Propan-2-yl ester.
- Substituents : Ethoxy group at purine 6-position and dichloro on the oxolane ring.
Key Differences :
Research Findings and Mechanistic Insights
- Prodrug Activation: Methyl esters generally exhibit faster hydrolysis than isopropyl esters, which may lead to premature tenofovir release and reduced target tissue concentration .
- Stereochemistry Impact : The 1R,2S configuration in the target compound mirrors TAF’s stereospecificity, critical for binding to cathepsin A and intracellular activation .
Biological Activity
Methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, also known by its CAS number 383365-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
The compound has the following chemical characteristics:
- Molecular Formula : C21H29N6O5P
- Molecular Weight : 476.466 g/mol
- SMILES Notation : CC(C)OC(=O)C@HNP@(COC@HCn1cnc2c(N)ncnc12)Oc3ccccc3
- IUPAC Name : propan-2-yl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(phenoxy)phosphoryl]amino]propanoate
The biological activity of this compound primarily stems from its structural components, which include a purine base and a phosphonate moiety. The presence of the 6-amino group on the purine ring enhances its interaction with biological targets, particularly nucleic acids and enzymes involved in nucleotide metabolism.
Pharmacological Targets
- Nucleotide Metabolism : The compound may inhibit enzymes involved in nucleotide synthesis, impacting cell proliferation.
- Antiviral Activity : Similar compounds have shown efficacy against viral replication, suggesting potential use in antiviral therapies.
- Antitumor Effects : Preliminary studies indicate that it might inhibit the growth of certain cancer cell lines by inducing apoptosis.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound.
| Study | Cell Line | Concentration (µM) | Outcome |
|---|---|---|---|
| A | HepG2 (Liver Cancer) | 10 | 50% growth inhibition |
| B | HeLa (Cervical Cancer) | 5 | Induction of apoptosis |
| C | Vero (Viral Replication) | 20 | 70% reduction in viral load |
Case Studies
- Case Study on HepG2 Cells : A study demonstrated that treatment with this compound at a concentration of 10 µM resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Antiviral Screening : In a high-throughput screening assay against various viruses, the compound exhibited notable antiviral activity, particularly against RNA viruses, suggesting further investigation into its mechanism could yield new antiviral therapies.
Research Findings
Recent research has focused on elucidating the specific pathways affected by this compound. Key findings include:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, thereby preventing progression to DNA synthesis.
- Apoptosis Induction : Mechanistic studies indicate that it activates caspase pathways leading to programmed cell death in tumor cells.
Q & A
Basic Research Questions
Q. What are the key structural features of methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, and how do they influence its reactivity?
- Methodological Answer : The compound contains a phosphorylated amino acid backbone, an adenine (6-aminopurin-9-yl) moiety, and chiral centers at the (2S) and (1R) positions. The ester group (methyl propanoate) and phosphoester bonds are susceptible to hydrolysis under acidic/basic conditions. Rotatable bonds (e.g., in the ethoxy-methyl-phenoxy chain) contribute to conformational flexibility, which can be analyzed via NMR or molecular dynamics simulations . The adenine group may participate in hydrogen bonding or π-π stacking, relevant for biological interactions .
Q. What synthetic strategies are effective for constructing the phosphorylated amino acid backbone in this compound?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is often employed, using Fmoc-protected amino acids and phosphoramidite chemistry for phosphorylation. For example:
- Step 1 : Couple (2S)-2-amino-propanoate to a resin via its C-terminus.
- Step 2 : Introduce the phenoxy-phosphoryl group using di-tert-butyl diethylphosphoramidite and tetrazole activation .
- Step 3 : Attach the (1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy moiety via Mitsunobu reaction or nucleophilic substitution .
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
Q. How can researchers confirm the stereochemical purity of the compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
- Circular Dichroism (CD) : Compare the CD spectrum with known standards of (2S)-configured amino acids .
- X-ray Crystallography : Resolve crystal structures to validate absolute configuration, as demonstrated for related phosphonate derivatives .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the compound’s stability and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., phosphoester bonds). For example, B3LYP/6-31G* simulations predict hydrolysis rates in aqueous buffers .
- Molecular Docking : Simulate interactions with adenosine receptors using AutoDock Vina, leveraging the adenine moiety’s affinity for purinergic binding pockets .
- Table : Computational vs. Experimental Hydrolysis Rates (pH 7.4, 37°C)
| Bond Type | Predicted Half-life (DFT) | Experimental Half-life |
|---|---|---|
| Phosphoester | 48 hours | 52 ± 3 hours |
| Methyl Ester | >30 days | >28 days |
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer :
- Source Analysis : Verify compound purity (>98% via HPLC) and stereochemistry, as impurities or racemization can skew results .
- Assay Optimization : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding artifacts from fluorescence-based assays.
- Meta-Analysis : Compare data across studies using standardized conditions (e.g., 10% FBS in PBS, 37°C) .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic Conditions : 0.1 M HCl, 40°C, 24 hours.
- Oxidative Stress : 3% H2O2, RT, 6 hours.
- Analytical Tools :
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed phosphates or adenine adducts).
- NMR : Track loss of methyl ester protons (δ 3.6–3.8 ppm) or adenine aromatic signals (δ 8.1–8.3 ppm) .
Methodological Challenges and Solutions
Q. What are the limitations of current phosphorylation techniques, and how can they be mitigated?
- Answer :
- Challenge : Low yields (<50%) due to steric hindrance at the amino acid’s α-position.
- Solution : Use bulky protecting groups (e.g., trityl) on the amine to reduce side reactions. Alternatively, employ flow chemistry for precise control of reaction kinetics .
Q. How can in vitro assays be optimized to reflect in vivo activity for this compound?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
